molecular formula C14H19BN4O2 B1428306 N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine CAS No. 882670-91-9

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B1428306
CAS No.: 882670-91-9
M. Wt: 286.14 g/mol
InChI Key: BFYWWBLERXAQIH-UHFFFAOYSA-N
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Description

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyrido[2,3-d]pyrimidin-2-amine derivative with a boronic acid derivative under palladium-catalyzed conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form different derivatives.

  • Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Reduced Derivatives: Resulting from the reduction of the compound.

  • Substituted Amine Derivatives: Produced through substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids in enzymes, affecting their activity. This interaction can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

  • Boronic Acids: Similar compounds include other boronic acids and their derivatives, which share the boronic acid functional group.

  • Pyrido[2,3-d]pyrimidin-2-amines: Compounds with similar pyrido[2,3-d]pyrimidin-2-amine structures.

Uniqueness: N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both the boronic acid and amine groups

Properties

IUPAC Name

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)10-6-9-7-18-12(16-5)19-11(9)17-8-10/h6-8H,1-5H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWWBLERXAQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3N=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
Reactant of Route 2
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N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
Reactant of Route 3
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N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine

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